molecular formula C14H16O2Se2 B028106 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene CAS No. 105405-00-3

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene

Cat. No.: B028106
CAS No.: 105405-00-3
M. Wt: 374.2 g/mol
InChI Key: HOAHNAYDJCBDMR-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene: is an organoselenium compound characterized by the presence of two methoxy groups and two methylseleno groups attached to a naphthalene ring

Scientific Research Applications

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.

    Materials Science:

    Biological Studies: Investigated for its potential biological activity, including antioxidant properties and enzyme inhibition.

    Medicinal Chemistry: Explored for its potential therapeutic effects, particularly in the context of selenium-containing drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.

    Safety: Ensuring safe handling of selenium compounds and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylseleno groups using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Selenoxides, selenones.

    Reduction: Naphthalene derivatives without methylseleno groups.

    Substitution: Naphthalene derivatives with different substituents replacing methoxy groups.

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene involves its interaction with molecular targets and pathways, such as:

    Antioxidant Activity: The compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Cell Signaling Pathways: The compound may influence cell signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethoxy-3,6-dichloro-naphthalene: Similar structure but with chlorine atoms instead of methylseleno groups.

    2,7-Dimethoxy-3,6-dimethyl-naphthalene: Similar structure but with methyl groups instead of methylseleno groups.

    2,7-Dimethoxy-3,6-diphenyl-naphthalene: Similar structure but with phenyl groups instead of methylseleno groups.

Uniqueness

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene is unique due to the presence of methylseleno groups, which impart distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds with different substituents.

Properties

IUPAC Name

2,7-dimethoxy-3,6-bis(methylselanyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2Se2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHNAYDJCBDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1[Se]C)[Se]C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543090
Record name 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105405-00-3
Record name 2,7-Dimethoxy-3,6-bis(methylselanyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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